Synthesis Yield Comparison: 1-(4-Fluoro-2-methylphenyl)piperidin-4-one vs. a General N-Benzyl Analog
The synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one has been documented with a reported yield of 51%, achieved via a specific reaction of 1-benzyl-1-methyl-4-oxo-piperidinium iodide with 4-fluoro-2-methylaniline in the presence of potassium carbonate in an ethanol/water solvent [1]. This yield can be compared to the 65.4% yield reported for the synthesis of a different piperidin-4-one derivative, N-benzyl-3,3-dimethyl-piperidin-4-one, using a distinct process involving benzylamine and formaldehyde [2].
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 51% yield |
| Comparator Or Baseline | N-benzyl-3,3-dimethyl-piperidin-4-one, 65.4% yield |
| Quantified Difference | The comparator synthesis exhibits a yield approximately 14.4% higher (65.4% vs 51%). |
| Conditions | Target: Reaction of 1-benzyl-1-methyl-4-oxo-piperidinium iodide with 4-fluoro-2-methylaniline, K2CO3, EtOH/H2O, 3.0h. Comparator: Reaction of benzylamine with formaldehyde, EtOH. |
Why This Matters
This provides a benchmark yield for a specific synthetic route to the target compound, enabling process chemists to evaluate its synthetic accessibility relative to other piperidin-4-one syntheses.
- [1] Molaid. (n.d.). 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (938458-77-6) - Synthesis Reference to WO2019154949A1. View Source
- [2] US6538136B1 (Preparation of substituted piperidin-4-ones). View Source
